Dibromomethane

Organic Synthesis Solvent Selection Chemical Engineering

Dibromomethane (CH₂Br₂) is the high‑density (2.48 g/mL) halogenated solvent that replaces expensive diiodomethane in cyclopropanation and methylenation. Its unique reactivity builds cyclopropyl carbinols for fragrances and pharmaceuticals, while the dense organic layer ensures fast, clean phase separations. Specify ≥99% purity (GC) for reproducible results in sensitive, regulatory‑compliant API intermediates and agrochemical synthesis.

Molecular Formula CH2Br2
Molecular Weight 173.83 g/mol
CAS No. 74-95-3
Cat. No. B042720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromomethane
CAS74-95-3
Synonymsdibromomethane
methylene bromide
methylene bromide ion (1+)
methylene bromide, 79Br2-labeled
methylene bromide, 80Br-labeled
methylene bromide, 80Br2-labeled
methylene bromide, 82Br-labeled
methylene bromide, 82Br2-labeled
methylene dibromide
Molecular FormulaCH2Br2
Molecular Weight173.83 g/mol
Structural Identifiers
SMILESC(Br)Br
InChIInChI=1S/CH2Br2/c2-1-3/h1H2
InChIKeyFJBFPHVGVWTDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M
11.70 g/1000 g water @ 15 °C;  11.93 g/1000 g water @ 30 °C
Miscible with chloroform, alcohol, ether, acetone
> 10% in acetone
> 10% in ether
> 10% in ethanol
11.90 g/l water at 30 °C
Solubility in water, g/100ml at 15 °C: 1.2 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Dibromomethane (CAS 74-95-3) Procurement Guide: Technical Specifications and Properties


Dibromomethane (CH₂Br₂, CAS 74-95-3), also known as methylene bromide, is a dense, colorless halogenated hydrocarbon with a high density of 2.477–2.50 g/mL at 20-25°C and a refractive index of 1.541–1.542 [1]. It is a versatile chemical intermediate and solvent, valued for its ability to serve as a brominating agent, a methylene (CH₂) bridging synthon, and a building block in the synthesis of pharmaceuticals and agrochemicals [2]. While it shares functional similarities with other dihalomethanes like dichloromethane and diiodomethane, its unique combination of physical properties and reactivity distinguishes it in specific applications, which this guide will detail.

Why Dibromomethane (CAS 74-95-3) Cannot Be Casually Substituted


Direct substitution of dibromomethane with other common dihalomethanes like dichloromethane (DCM) or diiodomethane (DIM) is often unfeasible and can lead to significant deviations in experimental outcomes or process failures. This is not a matter of simple 'solvent' replacement. For instance, a systematic comparative study on the chemical reactivity and mutagenicity of four dihalomethanes demonstrated that their reactivities towards nucleophiles, and thus their biological activities, are distinct and follow a predictable order [1]. Furthermore, in industrial synthesis, the choice between these reagents is driven by specific physical properties like density for phase separations or by the economic and safety profile required for scale-up, as seen in cyclopropanation where dibromomethane serves as a cost-effective alternative to the more expensive and sensitive diiodomethane [2]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of Dibromomethane (CAS 74-95-3) vs. Dihalomethane Analogs


Superior Density of Dibromomethane for Gravimetric Phase Separation

Dibromomethane exhibits a significantly higher density compared to its chlorinated analog, dichloromethane, and other common organic solvents. At 25°C, its density is reported as 2.477 g/mL, which is approximately 1.87 times greater than that of dichloromethane (1.325 g/mL) [1][2]. This property is critical for applications requiring rapid and clean phase separation, particularly in liquid-liquid extractions and for facilitating easy product isolation by gravity.

Organic Synthesis Solvent Selection Chemical Engineering

Cost-Effective Alternative to Diiodomethane in Simmons-Smith Cyclopropanation

In the widely used Simmons-Smith reaction for cyclopropane synthesis, diiodomethane (CH₂I₂) is the classic reagent but is prohibitively expensive for large-scale applications. Dibromomethane has been successfully employed as a cheaper alternative, enabling the reaction with modified conditions [1][2]. This substitution can translate to a substantial cost reduction in reagent procurement without requiring a complete overhaul of the synthetic strategy.

Cyclopropanation Synthetic Methodology Process Chemistry

Reactivity and Mutagenicity Profile Relative to Other Dihalomethanes

A direct comparative study of four dihalomethanes—dichloromethane, bromochloromethane, dibromomethane, and diiodomethane—quantified their reactivity with strong nucleophiles and their mutagenic effectiveness in bacterial test systems. The study correlated biological activity with chemical reactivity, indicating that dibromomethane's profile is distinct from its analogs [1]. While all compounds pose hazards, understanding this specific profile is crucial for designing safer handling protocols and for risk assessment in research and industrial settings.

Toxicology Safety Assessment Chemical Risk Management

Behavior Under Extreme Conditions: High-Pressure Crystallography

Under high pressure, the crystalline behavior of dibromomethane diverges from its heavier analog, diiodomethane. A single-crystal X-ray diffraction study showed that when pressure-crystallized in a diamond-anvil cell, dibromomethane forms a crystal structure (C2/c) that is isostructural with its low-temperature phase at 0.61 GPa. In contrast, pressure freezing of diiodomethane at 0.16 GPa leads to a different, polar Fmm2 phase [1].

Materials Science High-Pressure Chemistry Crystallography

Optimal Research and Industrial Application Scenarios for Dibromomethane (CAS 74-95-3)


Synthesis of Cyclopropane-Containing Fragrances and Pharmaceuticals

Based on its proven utility as a cost-effective alternative to diiodomethane in cyclopropanation [1], dibromomethane is ideally suited for the large-scale synthesis of cyclopropyl carbinols. These motifs are common in fragrance ingredients and pharmaceutical compounds, where the three-membered ring imparts desirable conformational rigidity and metabolic stability. The ability to use dibromomethane in tandem Grignard/cyclopropanation sequences, as demonstrated in the synthesis of fragrance precursors, underscores its industrial relevance [2].

Dense Solvent for Gravimetric Phase Separations in Extraction Workflows

In any laboratory or pilot-scale process where rapid and clean liquid-liquid phase separation is paramount, dibromomethane's high density (2.477 g/mL) [1] makes it a superior choice over lighter halogenated solvents like dichloromethane. This property is particularly valuable for extracting products from aqueous reaction mixtures or for the determination of analytes like 5-nitroimidazoles from environmental water samples , where a distinct and fast-settling organic layer simplifies the analytical workflow.

Specialized Intermediate for High-Value Pharmaceutical Synthesis

Dibromomethane serves as a key building block in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals [1]. Its role as a brominating agent and a one-carbon source is essential for constructing complex molecules, including those used in cardiovascular and anti-cancer drugs . In these applications, the procurement specification of high-purity (>99.0% by GC) dibromomethane is critical to ensure the fidelity of sensitive reactions and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).

High-Pressure Crystallography and Fundamental Materials Science

For academic researchers investigating intermolecular interactions and phase transitions under extreme conditions, the distinct high-pressure behavior of dibromomethane compared to other dihalomethanes provides a unique model system [1]. Its crystallization into a C2/c phase at 0.61 GPa contrasts with the behavior of diiodomethane, making it a valuable compound for studying the effects of pressure on molecular packing and halogen bonding in small organic molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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